molecular formula C13H15ClN2O B1613768 8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile CAS No. 890100-82-0

8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile

Cat. No.: B1613768
CAS No.: 890100-82-0
M. Wt: 250.72 g/mol
InChI Key: RKAWYAMDRRQJIK-UHFFFAOYSA-N
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Description

8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile is a chemical compound that features a pyridine ring substituted with a chlorine atom at the second position and a nitrile group at the eighth position of an octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-pyridine with an appropriate octanenitrile derivative under controlled conditions. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been reported to enhance reaction efficiency and reduce reaction times. This method involves the use of microwave radiation to heat the reaction mixture, resulting in faster reaction rates and higher yields compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide or sodium thiolate can be used in substitution reactions, typically in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidation of this compound can yield 8-(2-Chloro-3-pyridyl)-8-oxooctanoic acid.

    Reduction: Reduction can produce 8-(2-Chloro-3-pyridyl)-8-aminooctanenitrile.

    Substitution: Substitution reactions can result in compounds like 8-(2-Amino-3-pyridyl)-8-oxooctanenitrile or 8-(2-Thio-3-pyridyl)-8-oxooctanenitrile.

Scientific Research Applications

8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyridine ring and nitrile group allow it to bind to active sites on enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-pyridylboronic acid
  • 2-Chloro-3-pyridylmethanol
  • 2-Chloro-3-pyridylamine

Uniqueness

8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile is unique due to its specific substitution pattern and the presence of both a nitrile group and a pyridine ring.

Properties

IUPAC Name

8-(2-chloropyridin-3-yl)-8-oxooctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c14-13-11(7-6-10-16-13)12(17)8-4-2-1-3-5-9-15/h6-7,10H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAWYAMDRRQJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)CCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641808
Record name 8-(2-Chloropyridin-3-yl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-82-0
Record name 2-Chloro-η-oxo-3-pyridineoctanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-(2-Chloropyridin-3-yl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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